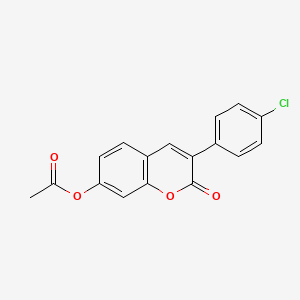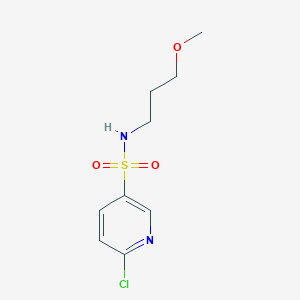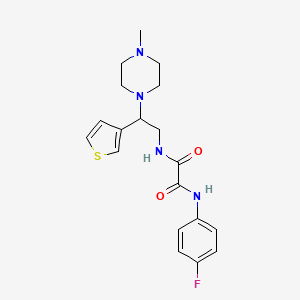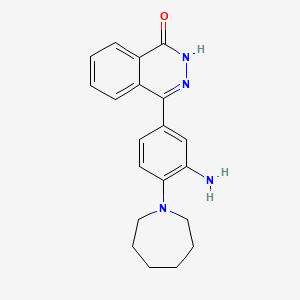![molecular formula C14H19N5 B2705599 N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine CAS No. 300697-12-5](/img/structure/B2705599.png)
N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine” is a chemical compound with the formula C14H19N5 and a molecular weight of 257.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: NC1=NC(NC2=CC=CC=C2)=NC3(CCCCC3)N1 . This notation provides a way to represent the structure using ASCII strings .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .Aplicaciones Científicas De Investigación
Neuronal Sodium Channels Blockers
One significant application of derivatives of N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine is in the development of neuronal sodium channel blockers. These compounds interfere with ion flux and are investigated for managing neuropathic pain, epilepsy, and cerebral ischemic disorders. A study synthesized and investigated 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines for their binding activity on neuronal sodium channels, finding them to have significant blocking activity, which suggests their potential as leads for discovering new treatments for central nervous system related disorders (Xiang Ma et al., 2009).
Dopamine D3 Receptor Ligands
Another research application focuses on leveraging low-affinity diazaspiro orthosteric fragments to reduce ligand promiscuity across aminergic G-protein-coupled receptors (GPCRs), particularly for the dopamine D3 receptor (D3R). This approach aims to enhance the selectivity and reduce off-target interactions, which is crucial for the development of more targeted therapies for neurological and psychiatric disorders (S. Reilly et al., 2019).
CCR8 Antagonists
Compounds related to N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine have been claimed as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. This highlights the compound's potential in therapeutic applications for immune and inflammatory disorders (Dr Peter Norman, 2007).
Synthesis and Chemical Analysis
Significant effort has also been devoted to the synthesis and chemical analysis of these compounds. For instance, a divergent synthesis approach was described for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, showcasing the versatility and potential for varied applications in medicinal chemistry and materials science (Hanbiao Yang et al., 2008).
Potentiometric Sensors
Furthermore, these compounds have been explored as selective electrodes for metal ions, exemplified by a study on their use as Sm3+ selective electrodes, demonstrating their potential in analytical chemistry and environmental monitoring (A. Upadhyay et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-N-phenyl-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c15-12-17-13(16-11-7-3-1-4-8-11)19-14(18-12)9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H4,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHMLNPMOYGEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(NC(=N2)NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-1-(5-{[4-(2-fluorophenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone](/img/structure/B2705518.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2705519.png)


![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2705522.png)
![Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2705524.png)


![1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2705529.png)
![5-[3-fluoro-5-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole](/img/structure/B2705530.png)
![1-(2,4-difluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2705532.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethoxybenzoate](/img/structure/B2705536.png)

